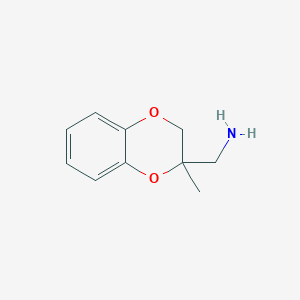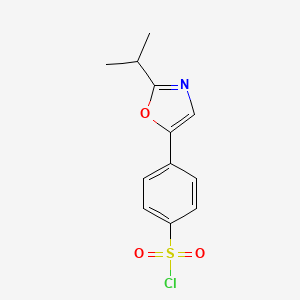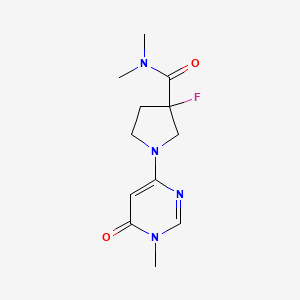![molecular formula C23H16ClN3O4 B2384636 5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide CAS No. 627041-39-8](/img/structure/B2384636.png)
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CNF, and it has been found to have potential applications in various areas of research, such as cancer treatment, drug delivery, and molecular imaging.
Mechanism of Action
The mechanism of action of CNF in cancer treatment is not fully understood, but it has been suggested that CNF induces apoptosis in cancer cells by activating the caspase pathway. CNF has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, CNF can effectively inhibit tumor growth.
Biochemical and Physiological Effects:
CNF has been found to exhibit various biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting tumor growth, and reducing inflammation. Additionally, CNF has been shown to have low toxicity to healthy cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of CNF is its potent anti-cancer activity and low toxicity to healthy cells, making it a promising candidate for cancer treatment. Additionally, CNF can be easily synthesized in large quantities, making it suitable for various research applications. However, one of the limitations of CNF is its limited solubility in water, which can affect its effectiveness as a drug delivery vehicle.
Future Directions
There are several future directions for research on CNF, such as exploring its potential applications in molecular imaging, developing more effective drug delivery systems using CNF, and optimizing its synthesis method to improve its solubility in water. Additionally, further studies are needed to fully understand the mechanism of action of CNF in cancer treatment and to explore its potential applications in other areas of research.
Synthesis Methods
The synthesis of CNF involves a multi-step process that includes the reaction of 2-chloro-4-nitroaniline with 4-(pyridin-4-ylmethyl)benzaldehyde, followed by reduction and cyclization to obtain the final product, CNF. This synthesis method has been optimized to ensure high yields and purity of the compound, making it suitable for various research applications.
Scientific Research Applications
CNF has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment, where CNF has been found to exhibit potent anti-cancer activity. CNF has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Additionally, CNF has been used as a drug delivery vehicle, where it can effectively deliver drugs to cancer cells while minimizing toxicity to healthy cells.
properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-20-14-18(27(29)30)5-6-19(20)21-7-8-22(31-21)23(28)26-17-3-1-15(2-4-17)13-16-9-11-25-12-10-16/h1-12,14H,13H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKHORCXLIXGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)

![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)
![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)


![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)

![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)
